Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine
Brand Name: Vulcanchem
CAS No.: 155773-71-0
VCID: VC21122921
InChI: InChI=1S/C64H80N8O8.Ni/c1-9-17-33-73-41-25-26-42(74-34-18-10-2)50-49(41)57-65-58(50)70-60-53-45(77-37-21-13-5)29-30-46(78-38-22-14-6)54(53)62(67-60)72-64-56-48(80-40-24-16-8)32-31-47(79-39-23-15-7)55(56)63(68-64)71-61-52-44(76-36-20-12-4)28-27-43(75-35-19-11-3)51(52)59(66-61)69-57;/h25-32H,9-24,33-40H2,1-8H3;/q-2;+2
SMILES: CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=C6C(=CC=C(C6=C([N-]5)N=C7C8=C(C=CC(=C8C(=N7)N=C2[N-]3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Ni+2]
Molecular Formula: C64H80N8NiO8
Molecular Weight: 1148.1 g/mol

Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine

CAS No.: 155773-71-0

Cat. No.: VC21122921

Molecular Formula: C64H80N8NiO8

Molecular Weight: 1148.1 g/mol

* For research use only. Not for human or veterinary use.

Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine - 155773-71-0

Specification

CAS No. 155773-71-0
Molecular Formula C64H80N8NiO8
Molecular Weight 1148.1 g/mol
IUPAC Name nickel(2+);5,8,14,17,23,26,32,35-octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene
Standard InChI InChI=1S/C64H80N8O8.Ni/c1-9-17-33-73-41-25-26-42(74-34-18-10-2)50-49(41)57-65-58(50)70-60-53-45(77-37-21-13-5)29-30-46(78-38-22-14-6)54(53)62(67-60)72-64-56-48(80-40-24-16-8)32-31-47(79-39-23-15-7)55(56)63(68-64)71-61-52-44(76-36-20-12-4)28-27-43(75-35-19-11-3)51(52)59(66-61)69-57;/h25-32H,9-24,33-40H2,1-8H3;/q-2;+2
Standard InChI Key JFVRZEMMDHQJPH-UHFFFAOYSA-N
SMILES CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=C6C(=CC=C(C6=C([N-]5)N=C7C8=C(C=CC(=C8C(=N7)N=C2[N-]3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Ni+2]
Canonical SMILES CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=C6C(=CC=C(C6=C([N-]5)N=C7C8=C(C=CC(=C8C(=N7)N=C2[N-]3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Ni+2]

Introduction

Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine is a complex organic compound belonging to the phthalocyanine family. Phthalocyanines are macrocyclic compounds known for their stability and versatility in various applications, including electronics, medicine, and materials science. This specific compound incorporates nickel as the central metal ion and features eight butoxy groups attached to the phthalocyanine ring, enhancing its solubility and chemical properties.

Chemical Formula and Molecular Weight

  • Chemical Formula: C64H80N8NiO8

  • Molecular Weight: 1148.0622 g/mol

Safety Information

  • Hazard Statements: H317 (May cause an allergic skin reaction)

  • Hazard Codes: Xi (Irritant)

  • Precautionary Statements: P280 (Wear protective gloves/eye protection/face protection)

  • Risk Codes: 49-43

  • Safety Statements: 53-36/37/39-45

PropertyValue
Chemical FormulaC64H80N8NiO8
Molecular Weight1148.0622 g/mol
AppearanceDark green powder
Melting Point288-293 °C
Absorption Maximum (λ max)743 nm
Hazard StatementsH317
Hazard CodesXi
Precautionary StatementsP280

Synthesis and Characterization

The synthesis of phthalocyanine derivatives typically involves the reaction of phthalonitrile or its derivatives with metal salts. For Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine, the process may involve the use of 4,5-dibutoxyphthalonitrile and nickel(II) chloride or acetate in a high-boiling solvent like 1-pentanol or n-hexanol. Characterization techniques such as FT-IR, NMR, and mass spectrometry are commonly used to confirm the structure and purity of the compound.

Applications

Phthalocyanines, including Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine, have diverse applications due to their chemical stability and electronic properties:

  • Electronics and Optoelectronics: Used in thin films for their electro-catalytic activity and sensing capabilities.

  • Medical Applications: Exhibits antibacterial and antitumor activities, making it a candidate for medical research.

  • Materials Science: Incorporated into solar cells and gas detectors due to its semiconductor properties.

Research Findings

Recent studies have focused on the synthesis and characterization of phthalocyanine derivatives, exploring their potential in various fields. Nickel(II) phthalocyanines have shown promise in antibacterial assays, demonstrating activity against Escherichia coli and Staphylococcus aureus . The octabutoxy substitution enhances solubility, which is beneficial for applications requiring solution-based processing.

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